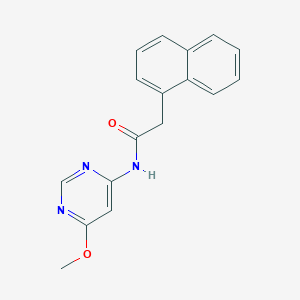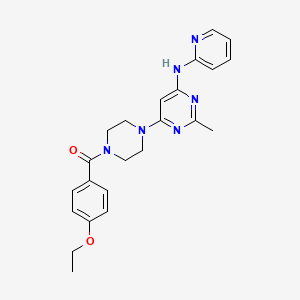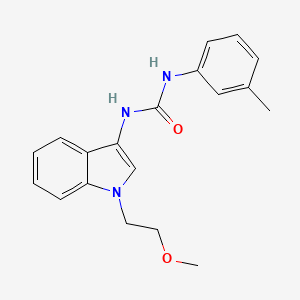
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Scientific Research Applications
Osmolyte Mixture in Organisms Studies have explored the role of urea and methylamines in marine organisms, showing that these compounds act as osmolytes to stabilize proteins against environmental stresses. This indicates a potential area of application for similar urea derivatives in understanding protein stabilization mechanisms (Lin & Timasheff, 1994).
Solvatochromic Fluorescence Probes Research on N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea demonstrates the compound's strong solvatochromism, highlighting its utility in detecting analytes like alcohols, carboxylic acids, and fluoride ions. This suggests potential applications of structurally similar urea derivatives in developing new fluorescence probes for chemical analysis (Bohne et al., 2005).
DNA Interaction The interaction of certain Schiff bases containing urea with DNA has been studied, showing that these compounds can bind to DNA via intercalative modes. Such findings open up potential applications in the development of novel drug molecules targeting DNA (Ajloo et al., 2015).
Drug Development and Analysis Deuterium-labeled versions of compounds structurally related to 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea, such as AR-A014418, have been developed for use as internal standards in LC–MS analysis, demonstrating the role of these compounds in drug development and pharmacokinetics studies (Liang et al., 2020).
Antitumor Activities Compounds with indole and urea groups have shown promising antitumor activities, suggesting potential therapeutic applications. Research into the synthesis and characterization of these compounds, including their interaction with cancer cell lines, underscores their significance in medicinal chemistry (Hu et al., 2018).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-6-5-7-15(12-14)20-19(23)21-17-13-22(10-11-24-2)18-9-4-3-8-16(17)18/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNVOVFQGJAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-cycloheptyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2722739.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)
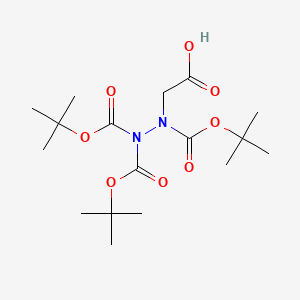
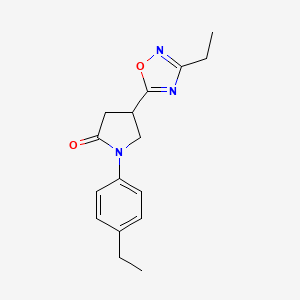
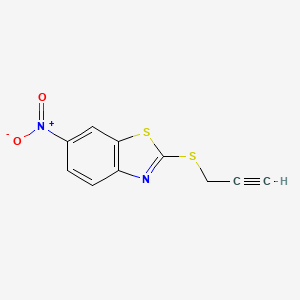
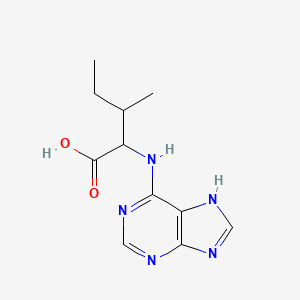
![N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2722748.png)
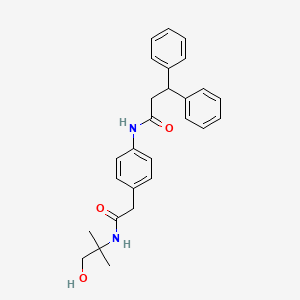
![2-Chloro-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2722753.png)
